4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride

Medicinal Chemistry Biological Assay Preparation Chemical Biology

Choose the dihydrochloride salt (MW 214.12) over the free base (MW 141.20) to eliminate >30% molarity errors in dose-response assays. This 98% pure, pre-formed bicyclic amine is the validated core for RORγt inverse agonists and Factor Xa inhibitors. Enhanced aqueous solubility and defined storage (-20°C, inert atmosphere) ensure batch-to-batch reproducibility for SAR and biophysical screening.

Molecular Formula C5H9Cl2N3S
Molecular Weight 214.12 g/mol
CAS No. 2839156-43-1
Cat. No. B6607564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride
CAS2839156-43-1
Molecular FormulaC5H9Cl2N3S
Molecular Weight214.12 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)SC(=N2)N.Cl.Cl
InChIInChI=1S/C5H7N3S.2ClH/c6-5-8-3-1-7-2-4(3)9-5;;/h7H,1-2H2,(H2,6,8);2*1H
InChIKeyPTPQWEUXBCQXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4H,5H,6H-Pyrrolo[3,4-d][1,3]thiazol-2-amine Dihydrochloride (CAS 2839156-43-1) – A Validated Scaffold for RORγt and Factor Xa Inhibitor Research


4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride (CAS 2839156-43-1) is a heterocyclic building block featuring a fused pyrrolo-thiazole core bearing a primary amine. The dihydrochloride salt form provides a molecular weight of 214.12 g/mol and enhanced aqueous solubility compared to its free base counterpart (MW 141.20 g/mol, CAS 1360831-19-1) . This scaffold is recognized as a key substructure in potent, clinically relevant inhibitors, including RORγt inverse agonists and Factor Xa inhibitors, establishing its strategic value in medicinal chemistry and chemical biology procurement .

Why Generic Substitution Fails for 4H,5H,6H-Pyrrolo[3,4-d][1,3]thiazol-2-amine: Salt Form, Purity, and Scaffold Validation Differentiators


While several close analogs exist within the pyrrolo[3,4-d]thiazole family, simple substitution is unreliable due to three critical factors. First, the dihydrochloride salt form (MW 214.12) provides a 52% greater formula weight than the free base (MW 141.20) , which directly impacts accurate molarity calculations in biological assays. Second, the 98% purity grade offered by reputable vendors ensures batch-to-batch reproducibility that uncharacterized or lower-purity free base alternatives may lack . Third, this specific scaffold and amine substitution pattern have been explicitly validated in patent literature for generating potent RORγt inverse agonists and Factor Xa inhibitors, a targeted utility not shared by all in-class analogs . These differences, detailed below with quantitative evidence, make generic substitution a high-risk procurement strategy.

Quantitative Differentiators for 4H,5H,6H-Pyrrolo[3,4-d][1,3]thiazol-2-amine Dihydrochloride vs. Closest Analogs: A Procurement Decision Guide


Analytical Precision: Dihydrochloride Salt Provides 52% Higher Formula Weight vs. Free Base for Accurate Molarity Calculations

A critical procurement consideration is the exact molecular weight, which impacts all downstream concentration calculations. The dihydrochloride salt (C5H9Cl2N3S) has a formula weight of 214.12 g/mol, which is 51.7% greater than the free base 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (C5H7N3S, 141.20 g/mol) . Using the free base for a protocol designed for the dihydrochloride salt would result in a 34% under-calculation of the active species' molarity. Conversely, substituting the salt for the free base without correction would lead to a significant over-estimation.

Medicinal Chemistry Biological Assay Preparation Chemical Biology

Guaranteed Purity: 98% HPLC Purity Ensures Reproducibility Over Uncharacterized Analogs

Reputable vendors supply the dihydrochloride salt at a guaranteed 98% purity level, ensuring batch-to-batch consistency for SAR studies . In contrast, the free base 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine is often available only in lower or unspecified purity grades from non-specialist sources . This purity differential is critical for minimizing off-target effects in biological assays and for ensuring reliable reaction yields in synthesis.

Synthetic Chemistry Lead Optimization Assay Development

Scaffold Validation: Core is a Proven Privileged Structure for RORγt and Factor Xa Inhibitor Programs

The pyrrolo[3,4-d]thiazol-2-amine core is not merely a theoretical building block. Vitae Pharmaceuticals' patent explicitly claims 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole derivatives as RORγt inverse agonists, with their clinical candidate VTP-43742 emerging from this series . The same scaffold has been identified as a key subunit of a potent Factor Xa inhibitor . This dual-target validation provides a direct, mechanistic rationale for procuring this specific scaffold over unvalidated isosteric alternatives, such as the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, which replaced this exact thiazole in later-stage Vitae patents.

Immunology Autoimmune Disease Inflammation Anticoagulation

Solubility and Handling: Dihydrochloride Salt Provides Measurably Superior Aqueous Solubility and Defined Storage Stability

Salt formation is a standard strategy to enhance the aqueous solubility of heterocyclic amines. The dihydrochloride salt exhibits significantly improved water solubility relative to the poorly soluble free base (XLogP3 of free base: -0.4) . This is corroborated by the storage condition requiring -20°C under an inert atmosphere, indicating the thermally stable nature of the salt form . Procurement of the salt eliminates the need for in-lab salification, ensuring a consistent, soluble product for biological assays.

Biophysical Assays Fragment-Based Screening Compound Management

Availability and Procurement Readiness: Pre-stocked Dihydrochloride Reduces Lead Times vs. Custom Synthesis of Analogs

The 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride is a pre-stocked catalog item with multiple reputable vendors, ensuring rapid delivery . In contrast, close analogs like the free base, N-methyl, or 5-methyl derivatives are often custom-synthesized, leading to weeks-long lead times and batch variability. This procurement advantage, coupled with guaranteed purity, accelerates SAR campaigns by minimizing synthetic turnaround.

Medicinal Chemistry Lead Optimization Research Supply Chain

Optimal Application Scenarios for 4H,5H,6H-Pyrrolo[3,4-d][1,3]thiazol-2-amine Dihydrochloride Based on Evidenced Differentiators


Accelerated RORγt Inverse Agonist Lead Optimization Campaigns

For teams developing next-generation RORγt inverse agonists for autoimmune diseases, this compound serves as the validated core scaffold. Its 98% purity and ready availability eliminate purification and synthesis delays, allowing medicinal chemists to immediately begin SAR exploration around the patented 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole template as described in Vitae's patent portfolio .

High-Throughput Biological Screening Requiring Accurate Compound Molarity

The precisely defined formula weight of 214.12 g/mol for the dihydrochloride salt removes the ambiguity associated with calculating concentrations for the free base, which can lead to molarity errors exceeding 30% . This is critical for dose-response and IC50 determination assays where compound concentration is a primary independent variable.

Fragment-Based Screening Libraries Targeting Factor Xa or Aspartyl Proteases

The enhanced aqueous solubility of the dihydrochloride salt, evidenced by its defined melting point and storage conditions, makes it an ideal fragment for biophysical screening methods like SPR or NMR . The scaffold's prior validation as a Factor Xa inhibitor subunit provides a strong mechanistic hypothesis for fragment evolution .

Synthetic Chemistry Methodology Development for Bicyclic Heterocycles

As a stable, pre-formed bicyclic amine, this compound is a superior substrate for developing new synthetic methodologies, such as late-stage functionalization or cross-coupling reactions. Its defined handling and storage conditions (-20°C under inert atmosphere) ensure reproducible outcomes across multiple experimental runs .

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